REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(=O)([O-])[O-].[K+].[K+].[CH:15](I)([CH3:17])[CH3:16]>C(O)(C)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH:15]([CH3:17])[CH3:16] |f:1.2.3|
|
Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)I
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir the mixture overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepare
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
then filter
|
Type
|
CUSTOM
|
Details
|
condensing the filtrate
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residual oil in diethyl ether (300 mL)
|
Type
|
EXTRACTION
|
Details
|
twice extract with 100 mL 50% sodium hyroxide
|
Type
|
CUSTOM
|
Details
|
Separate
|
Type
|
WASH
|
Details
|
wash with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrate on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow liquid
|
Type
|
DISTILLATION
|
Details
|
Distill on the Kugelrohr (0.05 mm, 100°-120° C.)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |